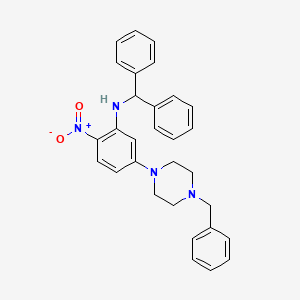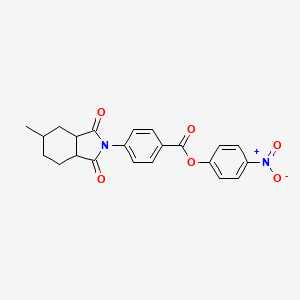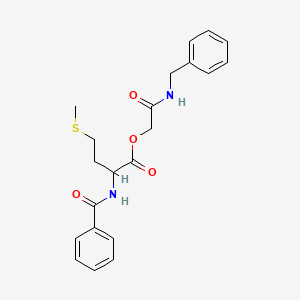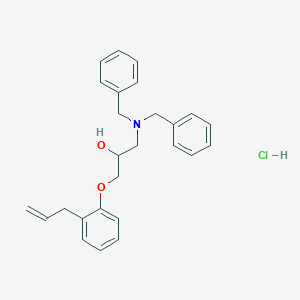
5-(4-benzyl-1-piperazinyl)-N-(diphenylmethyl)-2-nitroaniline
Overview
Description
5-(4-benzyl-1-piperazinyl)-N-(diphenylmethyl)-2-nitroaniline (also known as BDPN) is a chemical compound that has gained significant attention in scientific research due to its pharmacological properties. BDPN belongs to the class of nitroaniline derivatives, which have been found to exhibit diverse biological activities.
Mechanism of Action
The mechanism of action of BDPN is not fully understood. However, it has been proposed that BDPN may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. BDPN may also modulate the activity of neurotransmitters, such as serotonin and dopamine, which are implicated in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
BDPN has been shown to exhibit significant biochemical and physiological effects in animal models. It has been found to reduce tumor growth and induce apoptosis in cancer cells. BDPN has also been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. In addition, BDPN has been found to exhibit anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
BDPN has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. BDPN is also soluble in a variety of solvents, which makes it suitable for a wide range of experimental protocols. However, one limitation of BDPN is its relatively low potency compared to other drugs with similar pharmacological properties. This may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on BDPN. One area of interest is the development of more potent derivatives of BDPN that exhibit enhanced pharmacological properties. Another area of research is the investigation of the mechanism of action of BDPN, which may provide insights into its potential therapeutic applications. In addition, the development of new experimental models to study the pharmacological properties of BDPN may lead to the discovery of new applications for this compound.
Scientific Research Applications
BDPN has been extensively studied for its pharmacological properties, particularly its potential as a therapeutic agent for various diseases. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. BDPN has also been investigated for its potential as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
N-benzhydryl-5-(4-benzylpiperazin-1-yl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O2/c35-34(36)29-17-16-27(33-20-18-32(19-21-33)23-24-10-4-1-5-11-24)22-28(29)31-30(25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-17,22,30-31H,18-21,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNMUYMPSIGDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-4-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)piperazine](/img/structure/B3979706.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-iodobenzamide](/img/structure/B3979709.png)




![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-phenylisoxazole-3-carboxamide](/img/structure/B3979736.png)
![4-(3,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B3979738.png)

![2-[(1,3-benzothiazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3979759.png)



![2-{[methyl(quinolin-5-ylmethyl)amino]methyl}benzonitrile](/img/structure/B3979798.png)